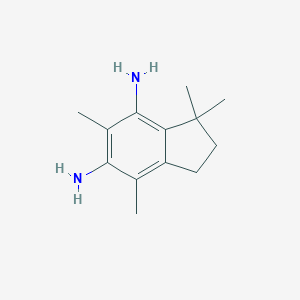

1,1,4,6-Tetramethyl-5,7-diaminoindan

Overview

Description

1,1,4,6-Tetramethyl-5,7-diaminoindan, also known as TAIDA, is a novel psychoactive substance that has gained attention in recent years for its potential therapeutic applications in the treatment of various mental health disorders. TAIDA belongs to the family of indanes, which are bicyclic organic compounds that possess a unique chemical structure.

Mechanism of Action

The exact mechanism of action of 1,1,4,6-Tetramethyl-5,7-diaminoindan is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. These effects may contribute to its potential therapeutic applications in the treatment of depression and other mental health disorders.

Biochemical and Physiological Effects:

1,1,4,6-Tetramethyl-5,7-diaminoindan has been shown to have several biochemical and physiological effects. In addition to its potential antidepressant and neurotrophic effects, it has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the activity of several enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,1,4,6-Tetramethyl-5,7-diaminoindan is that it is relatively easy to synthesize, which makes it a useful tool for scientific research. However, one of the limitations of 1,1,4,6-Tetramethyl-5,7-diaminoindan is that it is a novel psychoactive substance, which means that its long-term effects on human health are not fully understood. Therefore, caution should be exercised when conducting experiments with 1,1,4,6-Tetramethyl-5,7-diaminoindan.

Future Directions

There are several future directions for research on 1,1,4,6-Tetramethyl-5,7-diaminoindan. One area of research could focus on its potential therapeutic applications in the treatment of depression and other mental health disorders. Another area of research could focus on its potential neurotrophic effects and its ability to promote the growth and survival of neurons. Additionally, further research could be conducted to explore the long-term effects of 1,1,4,6-Tetramethyl-5,7-diaminoindan on human health and its potential for abuse.

Scientific Research Applications

1,1,4,6-Tetramethyl-5,7-diaminoindan has been the subject of several scientific studies that have explored its potential therapeutic applications. One study investigated the effects of 1,1,4,6-Tetramethyl-5,7-diaminoindan on the behavior of rats in a forced swim test, which is commonly used to assess depression-like behavior. The results of this study showed that 1,1,4,6-Tetramethyl-5,7-diaminoindan significantly reduced immobility time in rats, suggesting that it may have antidepressant properties. Another study investigated the effects of 1,1,4,6-Tetramethyl-5,7-diaminoindan on the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. The results of this study showed that 1,1,4,6-Tetramethyl-5,7-diaminoindan significantly increased the expression of BDNF in rat hippocampal neurons, suggesting that it may have neurotrophic effects.

properties

CAS RN |

122368-11-0 |

|---|---|

Product Name |

1,1,4,6-Tetramethyl-5,7-diaminoindan |

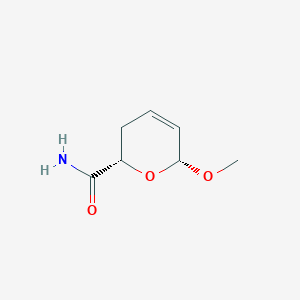

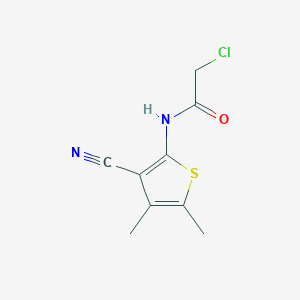

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3,3,5,7-tetramethyl-1,2-dihydroindene-4,6-diamine |

InChI |

InChI=1S/C13H20N2/c1-7-9-5-6-13(3,4)10(9)12(15)8(2)11(7)14/h5-6,14-15H2,1-4H3 |

InChI Key |

DJVHKFDSSGNFNK-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |

Canonical SMILES |

CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

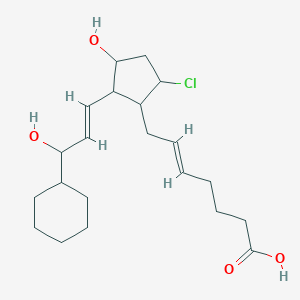

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)